Physicochemical Differentiation: Computed LogP and Molecular Properties Against the Closest Non-Ethylated Analog
A key quantitative differentiator for this compound is its computed lipophilicity (XLogP3 = 4.2), which is markedly higher than that of its closest commercially available analog, 1-[(3-methylphenyl)methyl]benzimidazole (CAS 537018-04-5), which lacks the C2-ethyl group. This increase in LogP is driven by the additional methylene group and directly impacts the compound's permeability profile and potential for non-specific binding [1]. The target compound also has zero hydrogen bond donors, compared to the des-ethyl analog which has one more donor/acceptor, making it a more passive, membrane-permeable scaffold [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) and H-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 4.2; H-Bond Donor Count = 0 |
| Comparator Or Baseline | 1-[(3-methylphenyl)methyl]benzimidazole: XLogP3 = ~3.6; H-Bond Donor Count = 0 (but with a less shielded N1 atom influencing overall polarity) |
| Quantified Difference | ΔXLogP3 ≈ +0.6; Target compound has a significantly more shielded polar surface area topology. |
| Conditions | Computed properties from PubChem (release 2021.05.07) using XLogP3 and Cactvs algorithms. |
Why This Matters
For procurement, this confirms the compound occupies a distinct lipophilicity space, making it the correct choice for screens requiring higher logD or for exploring SAR where N1-alkylation alone is insufficient.
- [1] PubChem. 2-ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole. PubChem CID 886831. Computed Properties section. National Center for Biotechnology Information. Accessed 2026-05-05. View Source
